molecular formula C8H6BrNO B015218 3-(Bromomethyl)-1,2-benzisoxazole CAS No. 37924-85-9

3-(Bromomethyl)-1,2-benzisoxazole

Cat. No.: B015218
CAS No.: 37924-85-9
M. Wt: 212.04 g/mol
InChI Key: MAIKTETULSZRED-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,2-benzisoxazole is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by a benzene ring fused to an isoxazole ring, with a bromomethyl group attached to the third position of the isoxazole ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . They can interact with various biological targets, depending on the specific context and conditions.

Mode of Action

The mode of action of 3-(Bromomethyl)-1,2-benzisoxazole is likely to involve its interaction with these targets, leading to changes at the molecular level. The bromomethyl group is electrophilic and can participate in various reactions, including nucleophilic substitution . This allows the compound to form new bonds with its targets, potentially altering their function.

Biochemical Pathways

For instance, it could participate in the Suzuki–Miyaura cross-coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,2-benzisoxazole typically involves the bromination of 1,2-benzisoxazole. One common method is the reaction of 1,2-benzisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,2-benzisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzisoxazole-3-carboxylic acid and benzisoxazole-3-aldehyde.

    Reduction: The major product is 3-methyl-1,2-benzisoxazole.

Scientific Research Applications

3-(Bromomethyl)-1,2-benzisoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2-benzisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Fluoromethyl)-1,2-benzisoxazole: Contains a fluoromethyl group, offering different reactivity and properties.

    3-(Iodomethyl)-1,2-benzisoxazole: Features an iodomethyl group, which can be more reactive in certain substitution reactions.

Uniqueness

3-(Bromomethyl)-1,2-benzisoxazole is unique due to the bromine atom’s size and reactivity, which can influence the compound’s behavior in chemical reactions. The bromomethyl group provides a good leaving group for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKTETULSZRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393069
Record name 3-(Bromomethyl)-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-85-9
Record name 3-Bromomethylbenzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Alpha-bromo-1,2-benzisoxazole-3-acetic acid (58.0 g, 0.23 mole) is suspended in toluene (350 mL) and the mixture is stirred at reflux for 18 hours. The solvent is evaporated and the residue is taken up in methylene chloride (250 mL). This solution is washed with saturated aqueous sodium bicarbonate (2×50 mL), water (50 mL) and dried over anhydrous magnesium sulfate. The solution is filtered and evaporated to afford 3-bromomethyl-1,2-benzisoxazole, m.p. 60-62° C. The compound is purified by recrystallisation from ether-hexane, m.p. 64-66° C.
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58 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1,2-benzisoxazole
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3-(Bromomethyl)-1,2-benzisoxazole
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3-(Bromomethyl)-1,2-benzisoxazole
Customer
Q & A

Q1: What makes 3-(Bromomethyl)-1,2-benzisoxazole a useful starting material for developing new anticonvulsant drugs?

A1: [] this compound serves as a versatile building block for synthesizing various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. This is achieved through a two-step reaction: first with sodium bisulfite, followed by chlorination and amination. These derivatives have shown potential as anticonvulsant agents. The bromine atom in this compound acts as a leaving group, allowing for the attachment of different sulfamoylmethyl groups, which is crucial for exploring structure-activity relationships and optimizing anticonvulsant activity.

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